molecular formula C13H26O2 B1607358 2-Methyldodecanoic acid CAS No. 2874-74-0

2-Methyldodecanoic acid

Cat. No. B1607358
CAS RN: 2874-74-0
M. Wt: 214.34 g/mol
InChI Key: ONEKODVPFBOORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06472384B1

Procedure details

In a similar manner to that described in Example 25 except for the use of 2-methyldodecanoyl chloride [synthesized by chlorinating 2-methyldodecanoic acid which was synthesized by the process described in Organic Synthesis, 4,616, by the method as described in B. D. Roth. et al., Journal of Medicinal Chemistry, 35, 1609-1617 (1992)] instead of 2,2-dimethyldodecanoyl chloride, 82.5 mg of the desired compound was obtained as a white powder.
Name
2-methyldodecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([Cl:5])=[O:4].[CH3:16]C(CCCCCCCCCC)C(O)=O>>[CH3:1][C:2]([CH3:16])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:3]([Cl:5])=[O:4]

Inputs

Step One
Name
2-methyldodecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)CCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)CCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
CUSTOM
Type
CUSTOM
Details
was synthesized by the process
CUSTOM
Type
CUSTOM
Details
described in Organic Synthesis, 4,616, by the method

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)Cl)(CCCCCCCCCC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 82.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.